Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the 4-chlorophenyl group enhances its potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yield reagents, and streamlined purification processes to ensure the compound is produced in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent.
Indiplon: Another sedative agent.
Ocinaplon: An anxiolytic agent.
Uniqueness
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its potential biological activity. This structural feature distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its specific properties and applications .
Biological Activity
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 741710-05-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 301.73 g/mol
- Purity : ≥ 98%
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer properties. This compound has been shown to inhibit the growth of several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 2.74 | Induction of apoptosis |
HepG2 | 4.92 | Cell cycle arrest |
A549 | 1.96 | Inhibition of proliferation |
These findings indicate that this compound may induce cell death through apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In in vivo models, it exhibited significant inhibition of paw edema comparable to standard anti-inflammatory drugs like indomethacin:
Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
---|---|---|
This compound | 43.17 | 31.10 |
Indomethacin | 47.72 | 42.22 |
This suggests that the compound may modulate inflammatory pathways effectively .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 10 µg/mL |
Escherichia coli | < 10 µg/mL |
Klebsiella pneumoniae | < 10 µg/mL |
These results indicate strong antibacterial activity, suggesting its potential use in treating bacterial infections .
Case Studies
- Anticancer Study : A recent study focused on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in MCF-7 and A549 cells through apoptosis induction mechanisms.
- Anti-inflammatory Research : In a model of induced paw edema in rats, treatment with this compound resulted in a statistically significant reduction in swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)12-9-18-19-13(7-8-17-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCONYUAMNVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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